2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide
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Description
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity, as evaluated by various in vitro assays, indicating their potential for therapeutic applications due to their ability to mitigate oxidative stress (Chkirate et al., 2019).
Antitumor Activity
Another study by Mohamed et al. (2017) focused on the synthesis and antitumor activity of naphthyridine and pyranopyridinecarbonitrile derivatives against HepG-2, PC-3, and HCT-116 human carcinoma cell lines. The study highlighted the potential of these compounds in cancer treatment due to their ability to inhibit tumor cell growth (Mohamed et al., 2017).
Structural Aspects and Properties
Research by Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides. The study provided insights into how molecular structures affect the properties and applications of these compounds, including their fluorescence emission characteristics (Karmakar et al., 2007).
Vasorelaxant Agents
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids and evaluated their vasodilatation properties. This study suggests the potential use of these compounds as vasorelaxant agents, which could have implications for treating cardiovascular diseases (Hassan et al., 2014).
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-19-5-3-2-4-16(19)13-22-20(26)14-25-18(15-6-7-15)12-17(23-25)21(27)24-8-10-29-11-9-24/h2-5,12,15H,6-11,13-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKRIXRAACVSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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